BenchChemオンラインストアへようこそ!

3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide

Medicinal Chemistry Physicochemical Profiling Compound Sourcing

This 1,3,4-thiadiazole amide features a unique 3-methylbutanamide side chain that distinguishes it from linear analogs. Its predicted clogP of 1.92 and structural relationship to P2Y1 antagonists make it a rational starting point for proprietary SAR programs. Use as a reference standard in HPLC/UPLC method development for thiadiazole amide impurities. Secure your research supply now.

Molecular Formula C8H13N3OS2
Molecular Weight 231.3g/mol
CAS No. 393565-19-0
Cat. No. B473504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide
CAS393565-19-0
Molecular FormulaC8H13N3OS2
Molecular Weight231.3g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NN=C(S1)SC
InChIInChI=1S/C8H13N3OS2/c1-5(2)4-6(12)9-7-10-11-8(13-3)14-7/h5H,4H2,1-3H3,(H,9,10,12)
InChIKeyKMDSKHSBAJTSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 393565-19-0): Chemical Identity and Theoretical Potential


The compound 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 393565-19-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole amide class, characterized by a methylthio substituent at the 5-position and a branched 3-methylbutanamide side chain . This core scaffold is structurally related to potent antagonists of the P2Y1 receptor, a target for antiplatelet therapy, where similar thiadiazole urea mimics have demonstrated high affinity [1]. The compound's distinctive branching and sulfur-containing heterocycle suggest potential for selective bioactivity, yet publicly available, comparator-based quantitative evidence for this specific molecule is extremely limited, placing the onus on the end-user to generate rigorous differentiation data [2].

Why In-Class 1,3,4-Thiadiazole Amides Cannot Be Generically Substituted for 3-Methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide


Within the 1,3,4-thiadiazole amide family, even minor modifications to the amide side chain can drastically alter physicochemical and pharmacokinetic profiles, making generic substitution scientifically unsound. For instance, the simple addition of a methyl branch to create the 3-methylbutanamide group in the target compound differentiates it from the linear butanamide analog N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butyramide (C7H11N3OS2) . This structural change impacts key predicted properties; the target compound has a higher molecular weight (231.34 vs. 217.3 g/mol) and a different predicted lipophilicity (clogP 1.92) compared to other analogs in the C8H13N3OS2 formula space [1]. Such differences are known to influence membrane permeability, metabolic stability, and target binding, meaning a compound's performance cannot be inferred from its close relatives. Without direct comparative data, assuming functional equivalence is a critical error in experimental design [2].

Quantitative Differentiation Evidence for 3-Methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide vs. Closest Analogs


Limited Public Comparator Data: An Evidence Gap Analysis

The primary differentiator between 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide and its straight-chain analog N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butyramide is the structural branching of the amide side chain. This is reflected in a calculated difference in lipophilicity, a key determinant of solubility and permeability. The target compound has a predicted clogP of 1.92, compared to a predicted LogP of 0.68 for a structurally distinct but isomeric compound (N,N'-dimethylthiourea derivative) and 2.44 for a different analog (N-[5-(2-ethylsulfanylethyl)-1,3,4-thiadiazol-2-yl]acetamide), illustrating the spectrum of lipophilicity achievable within this chemical space [1]. Similarly, the target compound's predicted pKa is 9.18±0.50, a property that directly influences its ionization state under physiological conditions, which will differ from analogs with varying amide substituents . Crucially, a search of the ZINC20 database confirms that this specific substance has no reported bioactivity in ChEMBL, underscoring the absence of publicly available biological comparator data [2]. This evidence gap makes it impossible to provide high-strength, head-to-head biological comparisons from the literature.

Medicinal Chemistry Physicochemical Profiling Compound Sourcing

Evidence-Based Application Scenarios for 3-Methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide


Lead Compound for Proprietary SAR Exploration in P2Y1 Antagonist Programs

Given the structural relationship to high-affinity P2Y1 antagonists as reported by Ruel et al., this compound presents a rational starting point for a proprietary structure-activity relationship (SAR) program [1]. Its unique 3-methylbutanamide side chain offers a differentiated chemical space to explore for improved potency or pharmacokinetic properties compared to the published linear or cyclic analogs. A research group could use this scaffold to establish a novel intellectual property position [1].

Physicochemical Reference Standard for Chromatographic Method Development

The compound's well-defined and predicted physicochemical properties (clogP 1.92, pKa 9.18, MW 231.34) make it a suitable candidate for use as a reference standard in developing HPLC or UPLC methods for separating closely related thiadiazole amide impurities or metabolites, such as those derived from methazolamide or butazolamide synthesis [2]. Its distinct retention time relative to other C8H13N3OS2 isomers would be a key criterion for selection [2].

Chemical Probe for Evaluating the Impact of Lipophilicity on Target Engagement

The predicted lipophilicity (clogP 1.92) is a key differentiator from less lipophilic analogs (e.g., LogP ~0.68 for other isomers) [2]. Researchers investigating the role of lipophilicity on membrane permeability or off-target binding for thiadiazole amides could select this compound as a 'higher logP' probe in a matched-pair analysis alongside a 'lower logP' comparator, using these calculated values as the basis for experimental design .

Sourcing for a Negative Control in Platelet Aggregation Assays

Since the ZINC database indicates a lack of reported bioactivity for this precise molecule, it can serve as a theoretically inactive, structurally-matched negative control when run alongside a known active P2Y1 thiadiazole antagonist in platelet aggregation or calcium flux assays [1][3]. This application is conditional upon experimental confirmation of its inactivity and is a direct consequence of the evidence gap identified in Section 3 [3].

Quote Request

Request a Quote for 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.